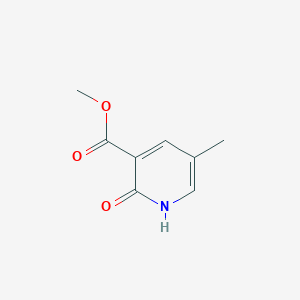

Methyl 2-hydroxy-5-methylnicotinate

Description

Contextual Significance in Organic Chemistry

In the realm of organic chemistry, the structure of Methyl 2-hydroxy-5-methylnicotinate is of particular interest. It belongs to the class of pyridinecarboxylic acids, which are characterized by a pyridine (B92270) ring bearing a carboxylic acid group. drugbank.com The presence of a hydroxyl group, a methyl group, and a methyl ester on the pyridine ring provides multiple reactive sites, allowing for a variety of chemical transformations. This multi-functional nature makes it a valuable starting material for constructing more intricate molecular architectures.

The strategic placement of these functional groups influences the electronic properties and reactivity of the molecule, making it a subject of study for understanding structure-activity relationships. The pyridine ring itself is a common motif in many biologically active compounds, further enhancing the importance of its derivatives.

Role as a Chemical Scaffold and Intermediate

One of the primary roles of this compound in research is its function as a chemical scaffold. A scaffold is a core molecular structure upon which new functional groups can be added to create a library of related compounds. This approach is fundamental in medicinal chemistry for the discovery of new drugs. The synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, for example, highlights the use of a related hydroxyphenyl moiety as a scaffold for developing new antibacterial agents. nih.govnih.gov

As an intermediate, this compound is a key stepping stone in multi-step synthetic pathways. For instance, its structural analogue, methyl nicotinate (B505614), is a precursor in the synthesis of various compounds, including 5-arylnicotinates and 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.com The reactivity of the hydroxyl and ester groups allows for further chemical modifications, leading to the formation of a diverse range of derivatives with potential applications in various fields of chemical research.

Chemical and Physical Properties

The properties of this compound and its related compounds are crucial for their application in chemical synthesis. Below is a table summarizing key properties of some of these molecules.

| Property | This compound | Methyl nicotinate | Ethyl 5-hydroxy-2-methylnicotinate |

| Molecular Formula | C8H9NO3 | C7H7NO2 sigmaaldrich.com | C9H11NO3 nih.gov |

| Molecular Weight | 167.16 g/mol | 137.14 g/mol sigmaaldrich.com | 181.19 g/mol nih.gov |

| Appearance | - | White to brownish crystals or crystalline powder chemicalbook.com | - |

| Melting Point | - | 39-44 °C sigmaaldrich.comchemicalbook.com | - |

| Boiling Point | - | 204-209 °C sigmaaldrich.comchemicalbook.com | - |

| CAS Number | 73175-16-3 | 93-60-7 sigmaaldrich.com | 60390-47-8 nih.gov |

Synthesis and Derivatization

The synthesis of nicotinic acid derivatives often involves multi-step processes. For example, a general method for preparing methyl 5-methylnicotinate involves the esterification of 5-methylnicotinic acid with methanol (B129727) and thionyl chloride. chemicalbook.com Another synthetic route to produce a related compound, methyl 6-methylnicotinate, starts from 5-ethyl-2-methyl pyridine, which is oxidized with nitric acid and then esterified with methanol. environmentclearance.nic.inenvironmentclearance.nic.in The preparation of 2-methylnicotinate can be achieved by reacting 1,1,3,3-tetramethoxypropane (B13500) with a β-aminocrotonic acid ester. google.com

The functional groups on this compound allow for the creation of a variety of derivatives. For instance, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These derivatization strategies are essential for exploring the chemical space around this scaffold and for developing new molecules with desired properties.

Properties

IUPAC Name |

methyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)7(10)9-4-5/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZYSEKARXIMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495835 | |

| Record name | Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-32-8 | |

| Record name | Methyl 1,2-dihydro-5-methyl-2-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Hydroxy 5 Methylnicotinate

Hydrolysis and Ester Cleavage Mechanisms

The ester group in methyl 2-hydroxy-5-methylnicotinate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. A final proton transfer step yields the carboxylate salt and methanol (B129727). The rate of this reaction is dependent on the concentration of the hydroxide ion. researchgate.net

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol lead to the formation of the corresponding carboxylic acid, 2-hydroxy-5-methylnicotinic acid.

The hydrolysis of nicotinic acid esters, a class of compounds to which this compound belongs, can also be mediated by enzymes. drugbank.com For instance, nonspecific α-naphthylacetate-esterase has been implicated in the hydrolysis of methyl nicotinate (B505614). drugbank.com This enzymatic process is significant in biological systems where the compound might be metabolized. drugbank.com The in vitro half-life of methyl nicotinate in the dermis has been reported to be between 3 to 10 minutes, indicating a rapid conversion. nih.gov

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases in both acidic and basic conditions | Acid catalysis involves protonation of the carbonyl oxygen; base catalysis involves nucleophilic attack by hydroxide ions. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to occur. |

| Enzymes | Can be significantly accelerated | Specific enzymes can catalyze the hydrolysis reaction with high efficiency. drugbank.com |

Derivatization Reactions of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an aromatic heterocycle that can undergo various derivatization reactions. These reactions are influenced by the electronic effects of the existing substituents: the electron-donating hydroxy and methyl groups, and the electron-withdrawing ester group.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxy and methyl groups can facilitate such reactions. The substitution pattern is directed by these groups, typically to the positions ortho and para to the activating groups. For instance, nitration of similar 6-hydroxynicotinates has been reported. bldpharm.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives, especially when an electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex. wikipedia.orgyoutube.com In this compound, the ester group can facilitate nucleophilic attack on the pyridine ring. The reactivity is further enhanced if a good leaving group is present on the ring. For example, a chloro-substituted derivative, methyl 2-chloro-5-hydroxynicotinate, would be more susceptible to nucleophilic substitution. bldpharm.com Pyridines are particularly reactive towards nucleophilic substitution at the ortho and para positions because the negative charge in the intermediate can be effectively delocalized by the nitrogen atom. wikipedia.org

Functionalization at Hydroxy and Methyl Positions

The hydroxy group on the pyridine ring can undergo a variety of functionalization reactions. It can be alkylated or acylated to form ethers and esters, respectively. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether.

The methyl group can also be a site for functionalization. For instance, it can undergo oxidation to a carboxylic acid or be halogenated under radical conditions. The reactivity of the methyl group is influenced by the electronic nature of the pyridine ring. The enzymatic oxidation of methyl groups is a known biological process, often catalyzed by enzymes like the TET proteins, which can successively oxidize a methyl group to hydroxymethyl, formyl, and carboxyl groups. nih.gov While this is well-studied for 5-methylcytosine, similar principles of enzymatic oxidation could potentially apply to the methyl group on the pyridine ring in specific biological contexts. nih.govnih.govbiorxiv.org

Tautomerism Studies and Equilibria

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. masterorganicchemistry.com For this compound, the most significant tautomerism is the keto-enol type involving the 2-hydroxy-pyridine system.

Keto-Enol Tautomerism Investigations

This compound can exist in equilibrium with its keto tautomer, methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. wuxibiology.comwikipedia.org

The interconversion between the 2-hydroxypyridine (B17775) (enol form) and 2-pyridone (keto form) has been extensively studied. wuxibiology.comwikipedia.orgnih.gov In the gas phase and in non-polar solvents, the enol form (2-hydroxypyridine) is often favored. wikipedia.orgstackexchange.com However, in polar solvents like water and alcohols, the keto form (2-pyridone) tends to be more stable. wikipedia.orgstackexchange.com This is attributed to the greater ability of the keto form to be stabilized by polar solvent molecules. wuxibiology.com The energy difference between the two tautomers is generally small. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the geometries and relative stabilities of these tautomers. wuxibiology.comnih.gov These studies have shown that the bond lengths in the pyridine ring differ between the two forms, with the 2-hydroxypyridine form exhibiting more aromatic character. wuxibiology.com The tautomeric equilibrium can be stabilized by intramolecular hydrogen bonding, particularly in the enol form. youtube.comnih.gov

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Relative Stability |

| Enol Form | This compound | Favored in non-polar solvents and the gas phase. wikipedia.orgstackexchange.com |

| Keto Form | Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Favored in polar solvents. wikipedia.orgstackexchange.com |

Theoretical and Experimental Analysis of Tautomeric Forms

A critical aspect of the chemistry of this compound is the existence of tautomeric forms. The 2-hydroxypyridine moiety is well-known to exist in equilibrium with its pyridone form. This prototropic tautomerism involves the migration of a proton from the hydroxyl group to the pyridine ring nitrogen.

For this compound, this equilibrium is between the hydroxy form (this compound) and the keto or pyridone form (Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate).

Tautomeric Equilibrium of the Core Ring System

| Tautomer Name | Structural Representation | Predominance |

|---|---|---|

| 2-Hydroxypyridine Form | Aromatic ring with a hydroxyl group at position 2. | Generally the minor form in most solvents. |

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of other substituents on the ring. For most 2-hydroxypyridine systems, the pyridone form is significantly more stable and therefore predominates. Theoretical calculations and experimental studies, such as those using 13C NMR spectroscopy on related pyridone structures, have confirmed the prevalence of the keto tautomer in both solution and the solid state. nih.gov This stability is often attributed to the amide-like character in the pyridone structure. Therefore, it is theoretically predicted that this compound exists primarily as its pyridone tautomer, Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Advanced Oxidation and Reduction Chemistry

The redox chemistry of this compound is dictated by its electron-rich heterocyclic ring and the ester functional group.

Oxidation: The hydroxypyridine ring is susceptible to oxidation. The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), a reaction demonstrated in the synthesis of related nicotinic acid derivatives. rsc.org The electron-donating nature of the hydroxyl and methyl groups enhances the ring's reactivity towards electrophilic attack and oxidation.

Under more aggressive conditions or in the presence of reactive oxygen species (ROS), the ring can undergo further oxidation. Analogous reactions in other biological heterocyclic systems, like the thymine (B56734) methyl group, show that radical intermediates can be formed, leading to products such as hydroxylated or formylated derivatives. nih.gov While specific studies on this compound are not available, it is plausible that its 5-methyl group could undergo similar oxidative transformations.

Reduction: Reduction reactions would likely target the ester group or the pyridine ring.

Ester Reduction: The methyl ester group can be reduced to a primary alcohol (hydroxymethyl group) using standard reducing agents like lithium aluminium hydride (LiAlH₄).

Ring Reduction: The catalytic hydrogenation of the pyridine ring is also possible, though it typically requires high pressure and specific catalysts (e.g., rhodium, ruthenium, or platinum). This would result in a piperidine (B6355638) derivative. The presence of the hydroxyl/keto group and the ester group would influence the regioselectivity and conditions required for such a reduction.

Structural Elucidation and Theoretical Investigations of Methyl 2 Hydroxy 5 Methylnicotinate

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized molecular geometry and to predict the vibrational frequencies of the molecule. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set that describes the atomic orbitals.

For Methyl 2-hydroxy-5-methylnicotinate, DFT calculations would yield the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Table 1: Predicted Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3400-3600 | Stretching of the hydroxyl group |

| C=O stretch | 1680-1720 | Stretching of the carbonyl group in the ester |

| C=C/C=N stretch | 1550-1650 | Aromatic ring stretching vibrations |

| C-H stretch (methyl) | 2850-2960 | Stretching of the methyl group C-H bonds |

Note: The data in this table is illustrative and would be derived from specific DFT calculations.

Hartree-Fock (HF) Level Investigations

The Hartree-Fock (HF) method is another foundational ab initio computational approach used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT in capturing electron correlation effects, HF calculations are valuable for providing a baseline understanding of the electronic structure.

Investigations at the HF level for this compound would also provide insights into its molecular geometry and electronic properties. Comparing HF and DFT results can offer a deeper understanding of the role of electron correlation in determining the molecule's characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors (concentrated on the HOMO) and electron acceptors (concentrated on the LUMO). A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The data in this table is illustrative and would be derived from specific FMO calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a localized picture of the electronic structure, translating the complex molecular orbitals into familiar chemical concepts like lone pairs and bonds.

In the context of this compound, NBO analysis would reveal the nature of the bonding, the hybridization of atomic orbitals, and the extent of electron delocalization. It can quantify the stabilizing interactions between filled and empty orbitals, providing insights into hyperconjugative effects and resonance within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored in shades of red and yellow) around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Regions of positive potential (typically in shades of blue) would be found around hydrogen atoms, indicating sites susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in various photonic technologies. Computational methods can be used to predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). Molecules with large β values are promising candidates for NLO applications.

Theoretical predictions of the NLO properties of this compound would involve calculating its dipole moment and hyperpolarizability. These calculations help in understanding how the molecule's electronic structure responds to an external electric field and its potential for use in optical devices.

Solvent Effects on Electronic Parameters (e.g., IEFPCM model)

The electronic properties of a molecule can be significantly influenced by its environment, particularly when in a solution. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a computational method used to simulate the effects of a solvent on a solute molecule.

By applying the IEFPCM model to this compound, researchers can investigate how parameters such as its molecular geometry, vibrational frequencies, and electronic properties change in different solvent environments. This is crucial for understanding its behavior in realistic chemical systems.

In-Depth Theoretical Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific theoretical studies focusing on the Fukui function evaluation and conformational analysis of this compound. While computational chemistry is a powerful tool for elucidating the structural and reactivity properties of molecules, it appears that this particular compound has not yet been the subject of such detailed in-silico investigation.

Theoretical studies on related compounds, such as 2-hydroxynicotinic acid and other nicotinic acid derivatives, have been conducted. For instance, research on 2-hydroxynicotinic acid has explored its tautomeric forms and polymorphic nature, with some studies employing condensed Fukui functions to analyze hydrogen bonding interactions. researchgate.netnih.gov Similarly, various derivatives of nicotinic acid have been subjected to Density Functional Theory (DFT) calculations to investigate their electronic properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity descriptors. nih.govepstem.net

Furthermore, computational analyses have been performed on structurally distinct but related molecules, such as 2-hydroxy-5-methyl-2'-nitroazobenzene, providing insights into its conformational possibilities. researchgate.net Synthetic procedures for similar structures, like Methyl 2-hydroxy-5-iodonicotinate, are also documented. However, the electronic and steric influence of an iodo-substituent differs significantly from that of a methyl group, precluding direct extrapolation of their theoretical data.

Despite the availability of this contextual information on related molecules, specific data regarding the Fukui function indices (for predicting sites of nucleophilic, electrophilic, and radical attack) and the detailed potential energy surface and conformational landscapes of this compound are not present in the available literature. Such studies would be invaluable for understanding its reactivity, intermolecular interactions, and potential applications in various fields of chemistry. The absence of this specific research highlights a gap in the current body of scientific knowledge surrounding this particular chemical entity.

Applications of Methyl 2 Hydroxy 5 Methylnicotinate in Complex Organic Synthesis

Utilization as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the pyridine (B92270) ring and its functional groups makes methyl 2-hydroxy-5-methylnicotinate an ideal scaffold for the synthesis of more complex heterocyclic structures.

The core pyridine structure of this compound can be chemically modified to yield a variety of substituted pyridine derivatives. These reactions often target the hydroxyl and ester groups, or the pyridine ring itself, to introduce new functionalities and build more complex molecular architectures. For instance, the hydroxyl group can be converted to other functional groups, and the ester can be hydrolyzed or transesterified to modulate the compound's properties and reactivity for subsequent synthetic steps. google.com

One common transformation is the modification of the hydroxyl group. For example, related hydroxynicotinates can undergo O-alkylation or conversion to a thione, which can then be further functionalized. A general procedure for the synthesis of 1-hydroxy-5-substituted-pyridine-2(1H)-thiones has been described, starting from the corresponding 2-hydroxypyridine (B17775) derivative. rsc.org While this example does not start with this compound itself, the chemistry is applicable to this class of compounds.

Another key reaction is the modification of the pyridine ring through electrophilic substitution. For example, the related compound methyl 2-hydroxynicotinate can be iodinated using N-iodosuccinimide to produce methyl 2-hydroxy-5-iodonicotinate in good yield. chemicalbook.com This demonstrates a pathway to introduce halogens onto the pyridine ring, which are valuable handles for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thus expanding the diversity of accessible pyridine derivatives.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Methyl 2-hydroxynicotinate | N-Iodosuccinimide (NIS) | Methyl 2-hydroxy-5-iodonicotinate | 81% | chemicalbook.com |

| 5-methylnicotinic acid | Thionyl chloride, Methanol (B129727) | Methyl 5-methylnicotinate | 98.2% | chemicalbook.com |

This table presents examples of synthetic transformations on related nicotinic acid derivatives, illustrating common strategies for creating pyridine derivatives.

A significant application of this compound and its parent compound, 2-hydroxynicotinic acid, is in the construction of fused heterocyclic systems, where another ring is annulated onto the pyridine core. semanticscholar.org These fused systems are of great interest due to their presence in many biologically active molecules and functional materials.

One prominent example is the synthesis of furopyridines, which involve the fusion of a furan (B31954) ring with the pyridine ring. semanticscholar.org Synthetic strategies for furopyridines can be broadly categorized into two approaches: forming the furan ring from a pre-existing pyridine derivative or constructing the pyridine nucleus onto a furan precursor. semanticscholar.org Starting with a substituted 2-hydroxynicotinic acid, such as the 5-methyl derivative, one can envision a synthetic route where the hydroxyl group and an adjacent position on the pyridine ring are used to construct the furan ring. For example, derivatives of 6-methylfuro[2,3-b]pyridine (B11772187) have been prepared from 6-methyl-2-hydroxynicotinic acid. semanticscholar.org The synthesis of pteridines fused to other heterocycles is also an area of active research, showcasing the versatility of these building blocks. researchgate.net

The synthesis of thienopyridines, where a thiophene (B33073) ring is fused to the pyridine, represents another important class of fused systems. The general principles of forming fused rings can be extended to these sulfur-containing analogues. While direct synthesis from this compound is not explicitly detailed in the provided results, the methodologies for creating fused heterocycles are well-established and applicable. researchgate.net

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine moiety is a common feature in many pharmaceuticals and agrochemicals. Consequently, this compound and its derivatives serve as important intermediates in the synthesis of various biologically active compounds. lookchem.com

The structural framework of this compound is a valuable starting point for the development of novel compounds with potential therapeutic applications. Quinoline derivatives, which are structurally related to pyridines, are known for a wide range of medicinal applications, including antimalarial, anti-inflammatory, and antibacterial activities. nih.gov By analogy, derivatives of this compound are explored for similar biological effects.

For example, derivatives of 5-hydroxy-6-methyl-2-aminotetralin, designed as semi-rigid analogues of m-tyramine, have shown dopamine-like effects in animal models. nih.gov While not a direct derivative, this highlights the potential of substituted hydroxy-methyl nitrogenous aromatic compounds in medicinal chemistry. The synthesis of such complex molecules often involves multiple steps where a versatile intermediate like this compound could play a role. The synthesis of various heterocyclic compounds containing hydroquinoline fragments has been a subject of growing interest due to their broad pharmaceutical applications. nih.gov

The development of new pesticides often relies on the synthesis of novel heterocyclic compounds. Substituted pyridines are a key class of intermediates in the agrochemical industry. google.comgoogle.com For instance, 2-chloro-5-nitropyridine, a downstream product of 2-hydroxy-5-nitropyridine, is a crucial intermediate for preparing fungicides like cyprodinil. google.com

2-Hydroxy-5-methylpyridine (B17766), which can be derived from 3-cyano-6-hydroxypyridine, is a useful intermediate for agrochemicals. google.com It can be brominated to give 2-bromo-5-methylpyridine, another important precursor in this field. google.com This underscores the value of the 2-hydroxy-5-methylpyridine scaffold, which is directly related to this compound, in the synthesis of compounds for crop protection.

| Precursor Scaffold | Application/Product Class | Reference |

| 2-Hydroxy-5-nitropyridine | Intermediate for fungicides (e.g., cyprodinil) | google.com |

| 2-Hydroxy-5-methylpyridine | Intermediate for agrochemicals (e.g., 2-bromo-5-methylpyridine) | google.com |

Development of Advanced Materials Precursors

The application of this compound extends beyond the life sciences into the realm of materials science. The functional groups on the molecule make it a suitable precursor for the synthesis of polymers and other advanced materials.

The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, making this compound and its derivatives potential ligands for the construction of metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. nih.gov For instance, MOF-5, composed of terephthalic acid and zinc oxide clusters, has been extensively studied. nih.gov While not directly using the title compound, the synthesis of novel MOFs often relies on functionalized organic linkers, a role that derivatives of this compound could fulfill. The development of a 2D Cu metal-organic framework for the hydrodeoxygenation of 5-hydroxymethylfurfural (B1680220) highlights the use of MOFs in catalysis. nih.gov

Furthermore, the reactive sites on this compound allow for its incorporation into polymer chains. For example, the synthesis of polyesters or polyamides could be envisaged through reactions involving the hydroxyl and ester functionalities. The synthesis of a monomer, 4-((5-(methoxycarbonyl)-4-(phenylsulfonyl)pyridin-2-yl)methoxy)-4-oxobutanoic acid, from a substituted hydroxynicotinate derivative illustrates a pathway to creating building blocks for polymerization. rsc.org These polymers could possess unique thermal or optical properties due to the incorporated heterocyclic unit.

Polymer Synthesis Applications

The incorporation of pyridine moieties into polymer backbones can impart unique properties such as metal coordination, catalytic activity, and altered solubility. While the direct polymerization of this compound has not been widely reported, its structure suggests potential pathways for its use in polymer science.

One hypothetical approach involves the modification of the methyl group to a polymerizable group, such as a vinyl group. The resulting vinyl-substituted hydroxypyridine monomer could then undergo polymerization. The synthesis of poly(vinylpyridine) and its quaternized derivatives is a well-established field, with these polymers finding use in composite materials and for their solvation properties. nih.govnih.gov For instance, poly(2-vinylpyridine) and poly(4-vinylpyridine) have been synthesized via solution polymerization and used to create composite films with metal oxides for photocatalytic applications. nih.gov

Alternatively, the hydroxyl group of this compound offers a reactive site for incorporation into polyesters or polyethers through condensation polymerization with suitable co-monomers. The presence of the pyridine ring within the polymer chain could influence the thermal stability, hydrophilicity, and chelating ability of the resulting material. The synthesis of polymers containing heterocyclic rings is an active area of research, aiming to develop materials with tailored properties.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Strategy | Required Modification of this compound | Potential Polymer Type | Key References for Analogy |

| Free Radical Polymerization | Conversion of the methyl group to a vinyl group | Poly(vinyl-hydroxypyridine) derivative | nih.govnih.gov |

| Condensation Polymerization | Utilization of the hydroxyl group with a diacid or diol | Polyester or Polyether | General Polymer Chemistry Principles |

It is important to note that the development of such polymers would require significant synthetic effort to first functionalize this compound into a suitable monomer.

Dyes and Pigments Production

Hydroxypyridine derivatives are known to be valuable precursors in the synthesis of azo dyes. The hydroxyl group activates the pyridine ring towards electrophilic substitution, making it an effective coupling component in diazotization-coupling reactions. koreascience.krrsc.org Azo dyes are a major class of synthetic colorants used extensively in the textile, printing, and food industries, characterized by the presence of one or more azo (–N=N–) groups. jchemrev.com

The general synthetic route for such an azo dye is depicted below:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Aromatic Amine)

Azo Coupling: Ar-N₂⁺X⁻ + this compound → Ar-N=N-(this compound derivative) + HX (Azo Dye)

While specific examples utilizing this compound are not prevalent in the literature, the synthesis of azo disperse dyes using other pyridine derivatives as coupling components has been reported, demonstrating the feasibility of this approach. koreascience.kr

Stereoselective Synthesis Methodologies

The development of methods for the stereoselective synthesis of functionalized heterocyclic compounds is a significant area of organic chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. For a molecule like this compound, which is itself achiral, the introduction of stereocenters would require further synthetic modification. However, the principles of stereoselective synthesis are highly relevant to the preparation of more complex chiral molecules derived from it.

General strategies for the stereoselective synthesis of substituted pyridines often rely on the use of chiral catalysts or chiral auxiliaries. Recent advances have focused on the catalytic stereoselective dearomatization of pyridines to produce highly functionalized and enantioenriched piperidines and other saturated nitrogen heterocycles. mdpi.com

For instance, chiral pyridine catalysts have been designed for applications in asymmetric synthesis, including kinetic resolutions and quaternary carbon formation. nih.govgoogle.com These catalysts often feature a chiral scaffold attached to the pyridine ring, which creates a chiral environment around the catalytically active site. Chiral 4-aryl-pyridine-N-oxides have also been developed as effective nucleophilic organocatalysts for acylative dynamic kinetic resolutions. acs.org

While a specific stereoselective synthesis of a derivative of this compound is not described in the literature, one could envision a strategy where the pyridine ring is first subjected to a catalytic asymmetric reaction to introduce a chiral center. For example, a stereoselective reduction or addition to the pyridine ring could be employed. Subsequent functionalization could then lead to a chiral derivative of this compound. The development of such a synthetic route would be a challenging but potentially rewarding endeavor, providing access to novel, enantiomerically pure building blocks for drug discovery and materials science.

Table 2: General Approaches to Stereoselective Synthesis of Pyridine Derivatives

| Approach | Description | Key Features | Relevant Research Areas |

| Chiral Catalysis | Use of a chiral transition metal complex or organocatalyst to control the stereochemical outcome of a reaction. | High enantioselectivity can be achieved with low catalyst loading. | Asymmetric hydrogenation, dearomatization, and cycloaddition reactions. mdpi.comacs.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical course of a reaction. | The auxiliary is typically removed after the desired stereocenter is set. | Asymmetric alkylation and acylation reactions. |

| Kinetic Resolution | The differential reaction of enantiomers with a chiral reagent or catalyst, allowing for the separation of one enantiomer. | Maximum theoretical yield of the desired enantiomer is 50%. | Acylation and oxidation reactions. nih.gov |

Mechanistic Biochemical and Biological Interaction Studies in Vitro

Enzyme Modulation and Inhibition Mechanisms

The structural features of methyl 2-hydroxy-5-methylnicotinate suggest its potential to interact with and modulate the activity of various enzymes. This subsection explores the specific molecular interactions that could govern these modulatory effects, with a particular focus on cyclooxygenase-2 (COX-2) inhibition, a mechanism observed in structurally related nicotinic acid derivatives.

Investigations of Hydrogen Bonding and Electrostatic Interactions with Macromolecules

The potential for this compound to interact with biological macromolecules is rooted in its molecular structure, which allows for various non-covalent interactions. Key among these are hydrogen bonding and electrostatic interactions, which are fundamental to the binding of small molecules to protein targets. The hydroxyl (-OH) group and the nitrogen atom within the pyridine (B92270) ring of this compound can act as hydrogen bond donors and acceptors, respectively. The carbonyl group of the ester can also participate as a hydrogen bond acceptor.

Theoretical and experimental studies on related molecules, such as nicotine (B1678760), have highlighted the importance of these interactions in their binding to protein receptors. For instance, the binding of charged nicotine to the acetylcholine-binding protein (AChBP) is significantly stabilized by a strong hydrogen bond between the protonated nitrogen of the pyrrolidine (B122466) ring and the backbone carbonyl group of a tryptophan residue. nih.gov Furthermore, electrostatic interactions, particularly cation-π interactions between the charged nicotine and aromatic residues like tryptophan, play a crucial role in binding affinity. nih.gov While this compound does not possess the same pyrrolidine ring, the principles of hydrogen bonding and electrostatic interactions with amino acid residues in an enzyme's active site remain applicable. The pyridine ring nitrogen and the hydroxyl group are key moieties that could engage in such critical binding interactions within a protein's active site.

Cyclooxygenase-2 (COX-2) Enzyme Inhibitory Effects (as observed in related compounds)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammatory processes. mdpi.com The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory therapies. While direct studies on this compound are not extensively available, research on novel synthesized nicotinate (B505614) derivatives has demonstrated promising COX-2 inhibitory activity.

One study synthesized two new series of nicotinic acid derivatives and evaluated their inhibitory activity against COX-1 and COX-2. The findings revealed that these compounds exhibited potent COX-2 inhibitory activity, with some showing potency comparable to the well-known COX-2 inhibitor, celecoxib. This suggests that the nicotinic acid scaffold can be effectively utilized to design selective COX-2 inhibitors. The interactions of these derivatives within the COX-2 active site were rationalized through molecular docking studies, which indicated favorable interactions contributing to their inhibitory potency.

Antioxidant Mechanisms at the Molecular Level

The capacity of a compound to counteract oxidative stress is a critical aspect of its biological activity. This section examines the potential antioxidant mechanisms of this compound, focusing on its ability to scavenge free radicals.

Free Radical Scavenging Pathways

Free radicals are highly reactive species that can cause cellular damage, and the ability of a compound to scavenge these radicals is a key measure of its antioxidant potential. Studies on niacin-related compounds have investigated their radical-scavenging activity using electron spin resonance methods. nih.gov

Research has shown that many niacin derivatives exhibit scavenging activity against hydroxyl radicals. nih.gov However, for other radicals like the nitric oxide radical and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, only specific derivatives such as nicotinic acid hydrazide and isonicotinic acid hydrazide showed significant scavenging abilities. nih.gov This suggests that the specific functional groups attached to the niacin core play a crucial role in determining the breadth of radical scavenging activity. The presence of a hydroxyl group on the pyridine ring of this compound is a key feature that could contribute to its free radical scavenging capacity, potentially through hydrogen atom donation to neutralize reactive oxygen species. Theoretical studies on other phenolic compounds have shown that the bond dissociation enthalpy of the phenolic hydroxyl group is a critical factor in the hydrogen atom transfer (HAT) mechanism of antioxidant action.

Antimicrobial Activity Investigations (In Vitro)

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. This section explores the in vitro antimicrobial efficacy of compounds structurally related to this compound against common bacterial pathogens.

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus, B. subtilis)

While direct antimicrobial testing of this compound is not widely reported, the broader class of nicotinic acid derivatives and other nitrogen-containing heterocyclic compounds have been the subject of antimicrobial investigations. For instance, some coumarin (B35378) derivatives have been shown to possess antibacterial activity and the ability to modulate the antibiotic resistance of strains like Staphylococcus aureus and Escherichia coli. nih.gov

Structure-Activity Relationships for Antimicrobial Properties

The antimicrobial potential of pyridine derivatives is a subject of significant research interest. Studies on various substituted pyridines reveal that the nature and position of substituents on the pyridine ring play a crucial role in their antimicrobial efficacy.

For instance, research on 2-amino-5-substituted pyridine derivatives has shown that the position of substituents significantly influences their fungicidal and bactericidal activity. In one study, substitution at the 4-position of the pyridine ring resulted in more notable antimicrobial activity compared to substitutions at the 3 or 6-positions researchgate.net. Furthermore, the introduction of a thiophenol moiety to the pyridine ring led to the strongest fungicidal and bactericidal activity within the tested series researchgate.net. Another study on nicotinic acid benzylidene hydrazide derivatives indicated that compounds bearing nitro and dimethoxy substituents were among the most active against a range of bacterial and fungal strains nih.gov.

These findings suggest that for this compound, the presence of the hydroxyl and methyl groups at the 2 and 5-positions, respectively, along with the methyl ester at the 3-position, would collectively determine its antimicrobial profile. The lipophilicity and electronic properties conferred by these groups are key determinants of their interaction with microbial targets.

Table 1: Structure-Activity Relationship of Pyridine Derivatives for Antimicrobial Activity

| Compound/Derivative Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

| 2-Amino-5-substituted pyridines | Substitution at the 4-position | Notable fungicidal and bactericidal activity | researchgate.net |

| 2-Amino-5-substituted pyridines | Thiophenol substituent | Strongest fungicidal and bactericidal activity | researchgate.net |

| Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituents | High activity against various bacteria and fungi | nih.gov |

| Pyridine-2,6-carboxamide derived Schiff bases | Substituted phenyl groups (e.g., 4-methoxy, 4-chloro) | Higher antimicrobial activity compared to unsubstituted phenyl | mdpi.com |

This table is generated based on findings from studies on various pyridine derivatives, as direct data for this compound is not available.

Modulation of Cellular Signaling Pathways (e.g., plant hormone signaling)

Nicotinic acid and its derivatives are known to influence various cellular signaling pathways, including those in plants. For example, nicotine synthesis in tobacco plants is regulated by long-distance signals involving jasmonic acid (JA) and auxin nih.gov. Wounding of tobacco leaves leads to an increase in JA levels, which in turn stimulates nicotine production in the roots nih.gov. Conversely, auxin can act as a negative regulator of wound-induced nicotine synthesis nih.gov.

The structural similarity of this compound to nicotinic acid suggests it could potentially interact with plant hormone signaling pathways. The specific effects would depend on its ability to bind to and modulate the activity of receptors and enzymes involved in these pathways. The hydroxyl and methyl substitutions on the pyridine ring would alter its chemical properties compared to nicotinic acid, potentially leading to different or more specific interactions with signaling components. For instance, these substitutions could affect its uptake, transport, and binding affinity to target proteins within the plant.

Ligand-Protein Binding Studies and Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While specific molecular docking studies for this compound are not readily found, studies on related pyridine-carboxylate derivatives provide insights into their potential binding modes.

For example, molecular docking studies of pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives with human 2-oxoglutarate (2OG)-dependent oxygenases, which are potential anticancer targets, have been conducted nih.gov. These studies have helped in understanding the structure-activity relationships for the inhibition of these enzymes. The pyridine ring and the carboxylate groups are crucial for binding to the active site, and substitutions at various positions on the pyridine ring can enhance potency and selectivity nih.gov. Similarly, docking studies on N-alkylated pyridine-based organic salts have been used to understand their antibacterial and antibiofilm activities nih.gov.

In the context of antimicrobial activity, molecular docking could be employed to study the interaction of this compound with essential bacterial enzymes, such as DNA gyrase or penicillin-binding proteins nih.gov. Such studies would involve creating a 3D model of the compound and "docking" it into the active site of the target protein to predict binding affinity and key interactions. The hydroxyl, methyl, and methyl ester groups of this compound would be expected to form specific hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of a target protein, thereby influencing its inhibitory activity.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies at the molecular level aim to understand how specific chemical features of a molecule contribute to its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications to understand the role of each functional group.

Based on general SAR principles from studies on other substituted heterocyclic compounds, the following hypotheses can be made for this compound:

The 2-hydroxyl group: This group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets. Its acidity and electronic effects on the pyridine ring would also be important.

The 5-methyl group: This group adds lipophilicity to the molecule, which can influence its ability to cross cell membranes. It can also have steric effects that influence binding to a target protein.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

While established methods for synthesizing nicotinic acid derivatives exist, the quest for more efficient, sustainable, and versatile synthetic routes is perpetual. Future research will likely focus on developing novel pathways that offer improvements in yield, atom economy, and environmental impact over traditional methods, which can involve high temperatures, high pressures, and corrosive reagents. nih.govfrontiersin.org

Key areas for exploration include:

C-H Functionalization: Direct C-H bond functionalization is a powerful strategy for creating highly functionalized organic molecules. beilstein-journals.orgnih.gov Applying transition-metal-catalyzed C-H activation to introduce or modify substituents on the pyridine (B92270) ring could provide a more direct and step-economical route to methyl 2-hydroxy-5-methylnicotinate and its analogs. thieme-connect.comacs.org

Enzymatic Synthesis: Biocatalyst-mediated synthesis offers significant advantages due to its high conversion rates under mild reaction conditions. nih.govfrontiersin.org Investigating the use of enzymes like nitrilases or amidases for the synthesis of nicotinic acid precursors could lead to greener and more efficient production processes. nih.govfrontiersin.org The first nitrilase-catalyzed process for producing nicotinic acid from 3-cyanopyridine (B1664610) was reported to have a 100% yield. nih.govfrontiersin.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, offer an efficient way to build molecular complexity. Developing a one-pot MCR for the assembly of the fully substituted pyridine core of this compound would be a significant advancement. researchgate.net

Development of Advanced Catalytic Systems

Catalysis is central to the synthesis of pyridine derivatives. beilstein-journals.orgthieme-connect.com Future efforts will be directed at creating more active, selective, and robust catalysts tailored for the synthesis and modification of nicotinic acid esters.

| Catalyst Type | Potential Application in Nicotinate (B505614) Synthesis | Research Focus |

| Transition Metals (Pd, Rh, etc.) | C-H arylation, amidation, and alkylation of the pyridine core. nih.govthieme-connect.comacs.org | Developing catalysts with higher regioselectivity and functional group tolerance. |

| Rare Earth Metals | Ortho-C(sp²)–H functionalization of pyridines. beilstein-journals.org | Exploring novel ligand designs to control reactivity and selectivity. |

| Biocatalysts (Enzymes) | Hydrolysis of nitrile or amide precursors to the carboxylic acid. nih.govfrontiersin.org | Enzyme engineering to improve substrate tolerance and catalytic efficiency. |

| Organocatalysts | Metal-free functionalization of pyridines via radical pathways. acs.org | Designing new catalysts for distinct positional selectivity not achievable with classical methods. |

The development of heterobimetallic catalysts or systems combining different catalytic modes could also unlock new reaction pathways. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is emerging as a powerful technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgthieme-connect.comresearchgate.net The application of continuous flow microreactors to the synthesis of this compound represents a significant opportunity.

Advantages of Flow Chemistry for Nicotinate Synthesis:

Enhanced Safety: Allows for the use of hazardous reagents or high-pressure/temperature conditions with greater control. organic-chemistry.org

Improved Efficiency: Can significantly reduce reaction times and improve yields. thieme-connect.com For example, the N-oxidation of pyridine derivatives in a flow reactor achieved up to 99% yield with much shorter reaction times than batch methods. organic-chemistry.org

Scalability: Facilitates easier scaling from laboratory research to industrial production. researchgate.net

Automation: Seamlessly integrates with automated systems for high-throughput screening of reaction conditions and analog synthesis.

Studies have demonstrated the successful use of flow reactors for pyridine synthesis, such as the Bohlmann-Rahtz and Hantzsch syntheses, highlighting the potential for continuous processing of these heterocycles. technologynetworks.comnih.gov

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for understanding the electronic structure and reactivity of molecules. tandfonline.comresearchgate.net Applying these methods to this compound can provide profound insights that guide experimental work.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Modeling proposed synthetic pathways to determine transition state energies and predict the most favorable reaction conditions. nih.gov

Predicting Regioselectivity: Calculating electron densities and frontier molecular orbitals (FMOs) to predict the outcomes of electrophilic or nucleophilic substitution reactions on the pyridine ring. tandfonline.comnih.gov

Understanding Catalyst-Substrate Interactions: Simulating the interaction of catalysts with the substrate to rationalize and predict catalytic activity and selectivity. youtube.com

Virtual Screening: Computationally assessing the properties of hypothetical analogs to prioritize synthetic targets.

These computational approaches can accelerate the development of new synthetic methods and the design of novel molecules by reducing the need for extensive empirical screening. nih.govacs.org

Expanded Mechanistic Understanding of Bio-Interactions

While this article does not discuss specific biological applications, understanding the fundamental principles of how nicotinic acid derivatives interact with biological systems is a crucial area of research. The structure-activity relationship (SAR) provides a framework for this understanding by correlating chemical structure with biological activity. nih.goviastate.edu

Future research should aim to:

Identify Molecular Targets: Use chemical biology approaches to identify the specific proteins or biological pathways with which this compound and its analogs might interact.

Characterize Binding Modes: Employ techniques like X-ray crystallography and molecular modeling to visualize how these molecules bind to their targets at an atomic level.

Correlate Physicochemical Properties with Activity: Systematically study how modifications to the molecule's structure (e.g., altering substituents on the pyridine ring) affect its physicochemical properties and, consequently, its biological interactions. nih.govpharmacy180.com Studies on related nicotinamide (B372718) derivatives have shown that the position of substituents can be critical for activity. mdpi.com

A deeper mechanistic understanding is essential for the rational design of new molecules with tailored properties.

Design and Synthesis of Chemically Diverse Analogs

The core structure of this compound is a versatile template for creating a library of chemically diverse analogs. researchgate.net The synthesis of new derivatives by modifying the substituents on the pyridine ring or altering the ester group can lead to molecules with a wide range of properties. jst.go.jpnih.govresearchgate.net

Strategies for Generating Chemical Diversity:

Varying Ring Substituents: Introduce a wide array of functional groups at different positions on the pyridine ring to probe steric and electronic effects. chemistryjournal.netnih.gov

Modifying the Ester Group: Synthesize a series of esters with different alkyl or aryl groups to modulate properties like solubility and reactivity. jst.go.jp

Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to explore new chemical space. For instance, a dihalocyclopropyl moiety has been investigated as a potential bioisostere for parts of other pharmacologically active molecules. nih.gov

The creation of such analog libraries, guided by theoretical predictions and SAR studies, is a powerful approach for discovering new compounds with potentially valuable chemical or physical characteristics. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-hydroxy-5-methylnicotinate, and how can reaction yields be optimized?

- Methodology : Optimize reaction conditions (e.g., solvent selection, temperature, catalyst loading) using iterative fractional factorial design. Monitor reaction progress via TLC or HPLC. For yield optimization, explore stoichiometric ratios of precursors (e.g., nicotinic acid derivatives and methylating agents) and post-reaction purification techniques (e.g., recrystallization or column chromatography) .

- Key Data : Reference melting points (e.g., 99°C for structurally similar compounds) to validate purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C) for functional group identification and substitution patterns.

- HPLC-MS for purity assessment (>95% recommended for biological studies).

- FT-IR to confirm hydroxyl and ester moieties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Use NIOSH/CEN-certified respirators (e.g., P95 filters for particulates; OV/AG/P99 for vapors) and chemically resistant gloves (e.g., nitrile) .

- Environmental Controls : Prevent drainage contamination via sealed waste containers and fume hoods for aerosol suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Approach : Conduct systematic reviews (PRISMA guidelines) to aggregate data from peer-reviewed studies. Perform meta-analyses to identify outliers and confounders (e.g., solvent polarity, temperature variations) .

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., USP/EP buffer systems for solubility testing) .

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in novel reactions?

- Methods :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess solvent interactions and thermodynamic stability .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for drug delivery applications?

- Protocol : Use accelerated stability testing (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS .

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What strategies mitigate discrepancies between in vitro and in vivo toxicity profiles of this compound?

- Experimental Design :

- In Vitro : Use human hepatocyte cultures (e.g., HepG2) for metabolic stability and CYP450 inhibition assays.

- In Vivo : Employ rodent models with controlled dosing (OECD 423 guidelines) and histopathological analysis .

Data-Driven Research Challenges

Q. How should researchers address conflicting reports on the compound’s mutagenic potential?

- Methodology : Conduct Ames tests (OECD 471) with TA98 and TA100 strains under metabolic activation (S9 mix). Compare results with structural analogs (e.g., methyl nicotinate derivatives) to identify SAR trends .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

- Techniques :

- GC-MS for volatile byproducts.

- ICP-OES for heavy metal residues (ICH Q3D guidelines).

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.